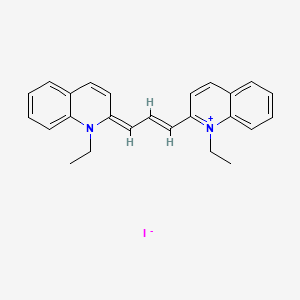

Carbocyanines

描述

Historical Trajectory and Seminal Research Discoveries of Pinacyanol Iodide

The journey of pinacyanol iodide began in the early 20th century, with its initial and most impactful application being in the field of photography. semanticscholar.orgphotrio.com Its discovery marked a pivotal moment, enabling significant advancements in photographic technology.

Early Scientific Utility in Photographic Sensitization

Pinacyanol was first synthesized by Benno Homolka in 1905 and was subsequently patented by the German company Hoechst. photrio.comimaging.org This dye, a type of carbocyanine, proved to be a highly effective red sensitizer (B1316253) for photographic emulsions. photrio.comimaging.org Before the advent of such sensitizers, photographic plates were predominantly sensitive to blue and violet light, resulting in inaccurate tonal reproduction of scenes. ultravioletphotography.com

The introduction of pinacyanol, often used in conjunction with other dyes like pinaverdol (a green sensitizer), allowed for the creation of panchromatic plates. researchgate.netphotrio.com These plates were sensitive to the entire visible spectrum, a development that revolutionized photography by enabling more accurate black-and-white rendering of colors and laying the groundwork for color photography. semanticscholar.orgphotrio.com V.M. Slipher, an astronomer, successfully used plates sensitized with a mixture including pinacyanol as early as 1907 to photograph the spectra of major planets, demonstrating its immediate impact on scientific research. semanticscholar.org

The mechanism of sensitization involves the dye molecules adsorbing to the surface of silver halide crystals in the emulsion. The dye absorbs light of longer wavelengths (in the case of pinacyanol, red light) and transfers the energy to the silver halide, thereby making it sensitive to that light. imaging.org This process, known as spectral sensitization, was a subject of intense study, with researchers investigating the effects of dye concentration, solvent, and the presence of other compounds on the sensitization process. nist.gov

Evolution of Pinacyanol Iodide as a Versatile Research Probe

Beyond its foundational role in photography, the unique properties of pinacyanol iodide led to its adoption as a versatile probe in various research fields. Its evolution from a photographic sensitizer to a multifaceted research tool is a testament to its remarkable chemical and physical characteristics.

As a fluorescent cationic dye, pinacyanol iodide's interaction with different molecular environments results in distinct spectral changes. semanticscholar.org This sensitivity to its surroundings made it a valuable tool for studying intermolecular interactions. semanticscholar.org Researchers have utilized it to investigate the formation of dye aggregates (J-aggregates and H-aggregates), which exhibit unique spectroscopic signatures. researchgate.netresearchgate.net These aggregation studies have been conducted in various media, including aqueous solutions, organic solvents, and in the presence of surfactants and ionic liquids. semanticscholar.orgresearchgate.net

The lipid solubility of pinacyanol iodide dyes has been a key factor in their application in biological studies. ncats.io This property allows them to be used for staining biological specimens and tracing neuronal connections, particularly in developmental biology. ncats.io The dye's ability to label nucleic acids has also been explored, making it a fluorescent probe for visualizing DNA and RNA in living cells.

Contemporary Significance and Scope of Pinacyanol Iodide in Chemical and Biological Sciences

In the modern scientific landscape, pinacyanol iodide continues to be a relevant and valuable compound, finding applications in a diverse range of interdisciplinary research areas. semanticscholar.org Its utility has expanded beyond its initial applications, driven by a deeper understanding of its photophysical properties and interactions with various chemical and biological systems.

Interdisciplinary Research Applications of Pinacyanol Iodide

The interdisciplinary applications of pinacyanol iodide are extensive, spanning from materials science to biomedicine.

Biomolecular Probes and Imaging: As a fluorescent dye, pinacyanol iodide is employed in fluorescence microscopy for visualizing cellular components. Its ability to bind to nucleic acids makes it a useful tool for labeling and tracking these biomolecules within live cells. Recent research has also explored its use in developing nanoprobes for the detection of biomarkers associated with diseases like Alzheimer's. dovepress.com Specifically, studies have shown the potential of pinacyanol iodide conjugated with silver nanoparticles to bind with Aβ peptides. dovepress.com

Photodynamic Therapy (PDT): The ability of pinacyanol iodide to generate reactive oxygen species upon light activation has led to investigations into its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Material Science: In the field of renewable energy, pinacyanol iodide has been explored for its application in dye-sensitized solar cells (DSSCs). Its aggregation behavior, particularly the formation of J- and H-aggregates, is also of interest in the development of novel materials with specific optoelectronic properties. researchgate.net

Spectroscopy and Photochemistry: The complex photophysical behavior of pinacyanol iodide, including its monomer-dimer equilibrium and ultrafast photoisomerization, continues to be a subject of fundamental research. rsc.org Techniques like 2D Fourier transform spectroscopy have been used to study its excited-state dynamics.

Paradigm Shifts in Utilizing Pinacyanol Iodide as a Methodological Tool

The way researchers utilize pinacyanol iodide has evolved, reflecting broader shifts in scientific methodology.

Initially, its application was primarily as a bulk material for sensitizing photographic plates. photrio.comimaging.org The focus was on its macroscopic effect on the photographic emulsion.

A significant paradigm shift occurred with the increasing focus on its molecular-level interactions. Researchers began to exploit its sensitivity to the microenvironment to probe complex systems. semanticscholar.org This is evident in its use to study micellar systems, ionic liquids, and the binding of molecules to biological structures. semanticscholar.orgresearchgate.net

The advent of advanced spectroscopic techniques has enabled a more detailed understanding of its photophysics. Femtosecond time-resolved absorption spectroscopy, for instance, has been used to study the ultrafast dynamics of its photoisomerization. rsc.org This level of detail allows for a more rational design of experiments and the development of more sophisticated applications.

Furthermore, there is a growing trend towards incorporating pinacyanol iodide into more complex systems, such as nanoprobes and drug delivery systems. dovepress.com This represents a move from using the dye as a standalone probe to integrating it as a functional component within a larger, engineered system. This shift is driven by the desire to create highly specific and efficient tools for diagnostics and therapy.

Structure

3D Structure of Parent

属性

CAS 编号 |

605-91-4 |

|---|---|

分子式 |

C25H25IN2 |

分子量 |

480.4 g/mol |

IUPAC 名称 |

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline iodide |

InChI |

InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI 键 |

QWYZFXLSWMXLDM-UHFFFAOYSA-M |

手性 SMILES |

CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |

规范 SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

其他CAS编号 |

605-91-4 |

物理描述 |

Bright blue-green solid; [Merck Index] |

相关CAS编号 |

2768-90-3 (Parent) |

同义词 |

1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Pinacyanol Iodide

Novel Synthetic Routes for Pinacyanol Iodide and its Quaternary Derivatives

The classical synthesis of the symmetrical trimethine cyanine (B1664457) dye, pinacyanol, involves the condensation of two equivalents of a quaternized 2-methylquinoline (B7769805) (quinaldine) salt with a single-carbon bridging agent. nih.gov Modern synthetic approaches have focused on improving reaction efficiency, yield, and purity, as well as providing pathways to a diverse range of derivatives.

Optimized Reaction Conditions for High-Yield Pinacyanol Iodide Synthesis

The archetypal synthesis of pinacyanol iodide involves the reaction of two molecules of quinaldine (B1664567) ethyl iodide with a suitable one-carbon electrophile. Traditional methods utilize reagents like formaldehyde (B43269) or ethyl orthoformate in the presence of a base such as pyridine (B92270) or triethylamine, often requiring prolonged heating. nih.gov

Recent advancements have focused on optimizing these conditions to enhance reaction rates and yields. One significant improvement is the application of microwave-assisted organic synthesis. This technique can dramatically reduce reaction times from hours to minutes and often results in higher yields with cleaner product profiles, minimizing the need for extensive purification. sci-hub.se For instance, the quaternization of quinoline (B57606) precursors, a key initial step, has been achieved with yields above 70% in as little as five minutes using microwave irradiation, foregoing the need for subsequent purification. sci-hub.se Another approach involves the use of solvent-free reaction conditions, for example by heating the heterocyclic precursor with an alkylating agent at high temperatures (e.g., 145 °C), which can simplify the procedure and work-up. acs.org

The choice of condensing agent and solvent system is critical. While traditional syntheses often employ pyridine, alternative bases and solvents like ethanol (B145695) with sodium acetate (B1210297) are also effective. acs.org The reaction to form the trimethine bridge typically proceeds by heating the components under reflux.

Table 1: Comparison of Synthetic Conditions for Pinacyanol and Related Cyanine Dyes

| Method | Precursors | Condensing Agent / Catalyst | Solvent / Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Classical Condensation | Quinaldine Ethiodide | Ethyl Orthoformate / Acetic Anhydride | Pyridine, Reflux | Moderate | nih.gov |

| Microwave-Assisted (Quaternization Step) | Quinaldine | Ethyl Iodide | Microwave, 5 min | >70% | sci-hub.se |

| Solvent-Free (Quaternization Step) | 2,3,3-trimethylindolenine | 1-iodobutane | 145 °C, 3 h | 82% | acs.org |

| Solid-Phase Synthesis | Resin-bound hemicyanine, Quaternary Salt | Base (e.g., Triethylamine) | Various Solvents (e.g., Ethyl Acetate) | Variable (e.g., 19%) | nih.govunito.it |

Regioselective Functionalization Strategies for Pinacyanol Iodide Analogs

The creation of pinacyanol analogs with specific functionalities at desired positions (regioselectivity) is crucial for tailoring the dye's properties for targeted applications. Two primary strategies have emerged: pre-functionalization of the heterocyclic core before dye formation and the synthesis of asymmetrical cyanines.

One powerful regioselective method involves modifying the aniline (B41778) precursor before its use in quinoline synthesis (e.g., via the Doebner-Miller reaction). mdpi.com For example, starting with 4-iodoaniline (B139537) allows for the synthesis of 6-iodo-quinaldine. mdpi.com This iodinated precursor can then be quaternized and used in the condensation reaction, resulting in a pinacyanol analog symmetrically substituted with iodine atoms on the quinoline rings. This site-specific halogenation provides a chemical handle for further modifications, such as cross-coupling reactions.

Another key strategy is the synthesis of unsymmetrical trimethine cyanine dyes. This is typically achieved using the "hemicyanine method". nih.govunito.it This process involves two main steps:

Formation of a hemicyanine intermediate from one quaternized heterocyclic salt. This intermediate contains the polymethine bridge but has not yet formed the final dye.

Reaction of the hemicyanine intermediate with a different heterocyclic quaternary salt. nih.gov

This approach allows for the coupling of two different heterocyclic systems, such as a quinaldine unit and a benzothiazole (B30560) unit, leading to an asymmetrical dye. mdpi.com By carefully choosing the two different heterocyclic precursors, researchers can precisely control the final structure and thus tune the electronic and photophysical properties of the resulting analog. Solid-phase synthesis techniques have also been developed, where one of the heterocyclic components is immobilized on a resin, allowing for streamlined synthesis and purification of asymmetrical cyanines. nih.govunito.it

Design and Synthesis of Pinacyanol Iodide Conjugates for Targeted Research Applications

Conjugating pinacyanol iodide to larger molecules or materials is a key strategy for its use in advanced applications, such as in diagnostics and materials science. This involves the formation of stable covalent bonds or the exploitation of specific non-covalent supramolecular interactions.

Covalent Linkage of Pinacyanol Iodide to Polymeric and Nanoscale Systems

The covalent attachment of pinacyanol iodide to polymers and nanoparticles creates stable hybrid materials that combine the properties of both components. mdpi.comescholarship.org A predominant method for achieving this is through bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". uclan.ac.ukprinceton.edu

The general strategy involves two steps:

Functionalization of Components : Pinacyanol iodide is first synthesized with a reactive handle, such as a terminal alkyne or an azide (B81097) group. This can be achieved by using a pre-functionalized aniline in the initial quinoline synthesis. mdpi.com Concurrently, the target polymer or nanoparticle is functionalized with the complementary group. For example, silica (B1680970) or calcium phosphate (B84403) nanoparticles can be surface-modified to bear azide or alkyne groups. mdpi.com

Conjugation : The functionalized dye and the polymer/nanoparticle are then reacted under conditions that promote the click reaction, forming a stable triazole linkage. This method is highly efficient and specific, proceeding under mild conditions, which is essential for preserving the integrity of both the dye and the substrate material. princeton.edunih.gov

This approach has been used to attach various cyanine dyes to proteins, polymers like poly(N-isopropylacrylamide) (polyNIPAAm), and different types of nanoparticles. nih.govrsc.org For instance, nanoparticles can be functionalized with amine groups, which are then coupled to other molecules through amide bond formation, a versatile and robust covalent linkage strategy. beilstein-journals.org

Table 2: Strategies for Covalent Conjugation

| Conjugation Strategy | Required Functional Groups | Resulting Linkage | Key Features | Reference |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | Azide and Alkyne | Triazole | High efficiency, bioorthogonal, mild conditions | uclan.ac.ukprinceton.edu |

| Amide Coupling | Carboxylic Acid and Amine | Amide Bond | Robust, widely used, often requires coupling agents (e.g., EDC) | beilstein-journals.orgnih.gov |

| Thiol-Maleimide Reaction | Thiol (Cysteine) and Maleimide | Thioether | Specific for cysteine residues in proteins | nih.gov |

Exploration of Pinacyanol Iodide in Supramolecular Chemistry Research

The photophysical properties of pinacyanol iodide are highly sensitive to its local environment, making it an excellent probe for supramolecular interactions. Its behavior is dominated by a strong tendency to form aggregates in aqueous solutions, primarily H-aggregates (face-to-face stacking) and, to a lesser extent, J-aggregates (head-to-tail stacking). semanticscholar.org These aggregation processes can be precisely controlled through host-guest chemistry. acs.org

Prominent hosts for pinacyanol include cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). semanticscholar.orgnih.gov

Cyclodextrins : These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Pinacyanol can be encapsulated within the cavity of γ-cyclodextrin (γ-CD), which can accommodate the dye molecule. uni-due.deresearchgate.net This encapsulation isolates the dye from the bulk aqueous environment, disrupting self-aggregation and often leading to changes in its absorption and fluorescence spectra. Studies have reported the formation of 1:2 and 2:2 host-guest complexes between γ-CD and cyanine dyes. uni-due.deresearchgate.net

Cucurbit[n]urils : These pumpkin-shaped macrocycles are powerful hosts for cationic molecules like pinacyanol. The CB acs.org host, in particular, forms very stable inclusion complexes with pinacyanol. acs.org This host-guest interaction is strong enough to disrupt the aggregates that pinacyanol forms in the presence of anionic polyelectrolytes like polystyrene sulfonate. By adjusting the relative concentrations of the dye, the CB acs.org host, and the polyelectrolyte, the degree of dye aggregation can be quantitatively controlled. semanticscholar.org

These supramolecular interactions are non-covalent and are driven by forces such as hydrophobic interactions, ion-dipole interactions, and the release of high-energy water molecules from the host cavity. uni-due.de The study of these complexes provides fundamental insights into molecular recognition and self-assembly processes.

Fundamental Spectroscopic and Photophysical Investigations of Pinacyanol Iodide

Advanced Spectroscopic Characterization Methodologies

Advanced spectroscopic techniques have been instrumental in elucidating the complex behavior of pinacyanol iodide at the molecular level, from its ultrafast excited-state dynamics to the chiral structures of its aggregates.

Femtosecond time-resolved absorption spectroscopy has provided deep insights into the photoisomerization and excited-state dynamics of pinacyanol iodide in various solvent environments. rsc.orgrsc.org Upon photoexcitation, the molecule undergoes complex dynamics involving both barrier-crossing and barrierless processes that occur sequentially. rsc.org

Transient absorption spectra of pinacyanol iodide reveal distinct features: an excited-state absorption (ESA) between 470–530 nm, ground-state bleaching (GSB) from 530–640 nm, and stimulated emission (SE) from 640–1000 nm. rsc.org The singlet excited state of the monomeric form exhibits an absorption maximum around 460 nm. instras.com The lifetime of this singlet excited state has been measured to be extremely short, with a reported value of 6 ps in methanol (B129727), making it a useful standard for calibrating the instrument response function (IRF) in time-correlated single-photon counting (TCSPC) systems. nih.govtcspc.com In contrast, H-aggregates of pinacyanol adsorbed on SiO₂ surfaces show a short-lived singlet excited state of less than 30 ps. instras.com When adsorbed on SnO₂ nanocrystallites, both singlet and triplet excited states of the H-aggregate participate in charge injection, with heterogeneous electron-transfer rate constants of >5 × 10¹⁰ and 7 × 10⁹ s⁻¹, respectively. instras.comacs.org

Table 1: Excited-State Lifetimes and Dynamics of Pinacyanol Iodide

| Species | Environment | Technique | Lifetime/Rate | Citation |

|---|---|---|---|---|

| Monomer | Methanol | Time-Resolved Absorption | 5.2 ps (barrier-crossing, τ₁) | rsc.orgrsc.org |

| Monomer | Methanol | Time-Resolved Absorption | 0.2-0.6 ps (barrierless, τ₂λ) | rsc.org |

| Monomer | Methanol | Time-Resolved Fluorescence | ~6 ps | nih.govtcspc.com |

| H-aggregate | SiO₂ surface | Transient Absorption | < 30 ps (singlet state) | instras.com |

| H-aggregate | SnO₂ surface | Transient Absorption | >5 × 10¹⁰ s⁻¹ (singlet e⁻ transfer) | instras.comacs.org |

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the formation of chiral superstructures, which occurs when achiral pinacyanol molecules aggregate. researchgate.netresearchgate.net The interaction of pinacyanol with chiral molecules or surfaces can induce optical activity. uni-due.desemanticscholar.org For example, aggregation of pinacyanol chloride is significantly enhanced upon inclusion in γ-cyclodextrin, resulting in optically active aggregates that show CD spectra with multiple oppositely signed excitonic bands. researchgate.net Similarly, interaction with the anionic surfactant Aerosol-OT in ethanol-water solutions leads to the formation of complexes with distinct CD spectra, indicating different chiral structures depending on the surfactant-to-dye ratio. researchgate.net These induced CD signals provide valuable stereochemical information about the dye-aggregate complexes. uni-due.de

Resonance Raman (RR) spectroscopy provides detailed information about the vibrational modes of the pinacyanol molecule in both its ground and excited states. ucl.ac.uk By tuning the excitation wavelength to be in resonance with an electronic transition, specific vibrational modes coupled to that transition can be selectively enhanced. This technique has been used to complement findings from 2D Fourier transform spectroscopy, helping to understand the structural motions that occur during ultrafast photophysical processes. ucl.ac.uk Studies on related cyanine (B1664457) dyes demonstrate that RR spectroscopy is sensitive to aggregation, with shifts in Raman bands indicating changes in molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov

Ultrafast Time-Resolved Absorption and Emission Spectroscopy of Pinacyanol Iodide

Molecular Aggregation Phenomena of Pinacyanol Iodide in Solution

Pinacyanol iodide readily forms molecular aggregates in aqueous and other polar solutions, a phenomenon driven by hydrophobic forces and strong intermolecular van der Waals interactions between the planar dye molecules. uni-due.de This self-association leads to significant changes in the optical properties of the dye, most notably shifts in the absorption spectrum. researchgate.netpradeepresearch.org

The aggregation of cyanine dyes like pinacyanol iodide typically results in two main types of structures: H-aggregates and J-aggregates, which are distinguished by their spectroscopic signatures and molecular arrangements. pradeepresearch.org

H-aggregates : These are characterized by a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer. researchgate.netpradeepresearch.org This shift arises from a "sandwich-type" or parallel stacking of the dye molecules. pradeepresearch.org For pinacyanol chloride in aqueous solution at a concentration of 0.7 mM, H-aggregates are observed with a broad absorption band centered around 511 nm. rsc.org Cryo-transmission electron microscopy (cryo-TEM) has revealed that these H-aggregates can possess a tubular architecture with an outer diameter of approximately 6.5 nm. researchgate.netrsc.org Linear dichroism studies indicate that the pinacyanol molecules are packed with their long axes parallel to the tube axis. researchgate.net These H-aggregates are often not stable and can transform into J-aggregates over time. researchgate.netresearchgate.net

J-aggregates : These are characterized by a sharp, intense absorption band that is red-shifted (bathochromic shift) relative to the monomer. researchgate.netpradeepresearch.org This is due to a "head-to-tail" arrangement of the dye molecules. pradeepresearch.org The formation of pinacyanol J-aggregates can be a slow process, sometimes taking weeks or months, and is dependent on concentration and sample preparation. researchgate.net Shear stress can also trigger or enhance J-aggregation. researchgate.netrsc.org The resulting J-aggregates have been identified as long fibrils, approximately 9 nm wide and several micrometers long, which consist of stacked pairs of ribbons. researchgate.netrsc.org Their absorption spectra can be complex, sometimes showing a split with two longitudinally polarized J-bands and one perpendicularly polarized H-band. researchgate.netrsc.org

The formation of these aggregates is often assisted by electrostatic interactions with other molecules. For instance, anionic polyelectrolytes like polystyrenesulfonate (PSS) can enhance the formation of H-aggregates at very low pinacyanol concentrations (around 10 µM). nih.gov

The equilibrium between monomers, dimers, and higher-order aggregates of pinacyanol iodide is highly sensitive to the surrounding environment. uni-due.deresearchgate.net

Solvent Environment : Water is a particularly favorable solvent for aggregation due to its high dielectric constant, which reduces electrostatic repulsion between the cationic dye molecules, and the hydrophobic effect, which drives the nonpolar parts of the dye to associate. uni-due.de The addition of organic solvents like ethanol (B145695) to aqueous solutions generally retards aggregation. researchgate.netsemanticscholar.org For example, in a 7.5% ethanol-water mixture, deconvolution of the absorption spectrum of a 7.5 × 10⁻⁵ mol/L pinacyanol solution revealed bands corresponding to monomers (601 nm), dimers (546 nm), trimers (522 nm), and tetramers (507 nm). semanticscholar.org

Ionic Strength : The presence of electrolytes can significantly promote aggregation. uni-due.descholaris.ca Adding salts like NaCl to aqueous solutions of pinacyanol iodide has been shown to induce the formation of new aggregate types, including complex J-aggregates. The type of ions present can also have a specific influence. Studies have shown that adding small amounts of certain ionic liquids to aqueous solutions can facilitate the conversion of pinacyanol into J- and H-aggregates, with the specific anion of the ionic liquid strongly affecting the process. researchgate.netresearchgate.net

Temperature : Increasing the temperature generally shifts the aggregation equilibrium toward smaller species. uni-due.deresearchgate.net Heating a solution containing pinacyanol aggregates leads to their dissociation, favoring the formation of dimers and monomers. researchgate.netuni-due.de This thermochromic effect can be used to study the thermodynamics of aggregation, such as determining the enthalpy of dimerization. uni-due.de

Table 2: Absorption Maxima (λ_max) of Pinacyanol Species under Various Conditions

| Species | Condition | λ_max (nm) | Citation |

|---|---|---|---|

| Monomer | Methanol | 603.5 | photochemcad.com |

| Monomer | 7.5% Ethanol/Water | 601 | semanticscholar.org |

| Dimer | 7.5% Ethanol/Water | 546 | semanticscholar.org |

| H-aggregate | 0.7 mM Aqueous Solution | ~511 | rsc.org |

| J-aggregate | Aqueous Solution (aged) | 600 & 650 (split J-bands) |

Mechanistic Research on Pinacyanol Iodide H- and J-Aggregate Formation

Theoretical and Computational Photophysical Models of Pinacyanol Iodide

Theoretical models and computational chemistry have become indispensable for interpreting the complex spectroscopic data of pinacyanol iodide and understanding its behavior. uni-due.desemanticscholar.org

The photophysical properties of conjugated dyes like pinacyanol have been described using models of increasing complexity. Simple models like the one-dimensional particle-in-a-box can be used to predict theoretical values for properties such as oscillator strengths and transition moment integrals, which can then be compared with experimental data derived from deconvoluted absorption spectra. acs.org

More sophisticated approaches, including semi-empirical and ab initio molecular orbital theories, provide deeper insight into the electronic structure and transitions of the dye. uni-due.de For instance, a two-state, two-mode model featuring a saddle-type potential energy surface (PES) has been successfully used to explain the ultrafast photoisomerization dynamics observed in time-resolved spectroscopy. rsc.orgrsc.org This model describes a PES that is barrierless along a stretching coordinate but has a small barrier along a torsional coordinate, which accounts for the sequential barrier-crossing and barrierless dynamics. rsc.org

Molecular exciton (B1674681) theory is fundamental to understanding the spectral shifts observed upon aggregation. pradeepresearch.org This theory treats the aggregate as a collection of interacting molecular dipoles. The relative orientation of the transition dipoles of the constituent monomers determines whether the excitonic state splits into higher (H-aggregate, blue-shift) or lower (J-aggregate, red-shift) energy levels. pradeepresearch.org This model has been used to qualitatively explain the aggregation behavior of pinacyanol and related dyes. researchgate.net Furthermore, molecular dynamics simulations have been employed to study the structure and energetics of cyanine dye aggregates in solution, providing atomistic details of their self-assembly. semanticscholar.orgbham.ac.uk These computational studies help to build and refine structural models of the complex H- and J-aggregate architectures that are observed experimentally. nih.gov

Quantum Chemical Calculations of Electronic Transitions and Excited-State Dynamics

Quantum chemical calculations have been instrumental in elucidating the electronic transitions and excited-state dynamics of pinacyanol iodide. These computational approaches provide a molecular-level understanding of the dye's photophysical behavior, which is characterized by strong absorption in the visible region and ultrafast relaxation processes.

The primary electronic transition responsible for the intense color of pinacyanol iodide is a π → π* transition localized on the polymethine chain connecting the two quinoline (B57606) rings. rsc.org This transition is characterized by a high molar absorptivity. photochemcad.com Theoretical models, such as the one-dimensional particle-in-a-box model, have been employed to rationalize the absorption wavelengths of cyanine dyes like pinacyanol. utl.pt While simplistic, this model correctly predicts trends in the absorption spectra as a function of the polymethine chain length. utl.pt More sophisticated quantum chemical methods are required to accurately predict spectroscopic properties and to account for the complex interplay of electronic and structural factors. utl.pt

Quantum chemical calculations have been used to model the potential energy surface (PES) of the excited state, providing insights into the mechanism of photoisomerization. A two-state, two-mode model with a saddle-type PES has been proposed to explain the observed dynamics. rsc.orgrsc.org This model suggests that the PES is barrierless along a stretching coordinate but has a small barrier along a torsional coordinate. rsc.orgrsc.org The properties of the excited-state PES are crucial in determining the efficiency of the photoisomerization process and, consequently, the photostability of the dye. rsc.org

The following table summarizes key findings from quantum chemical calculations and related experimental observations regarding the electronic transitions and excited-state dynamics of pinacyanol iodide.

| Parameter | Description | Value/Observation | Source |

| Primary Electronic Transition | The main absorption band corresponds to a π → π* transition. | Localized on the polymethine chain. | rsc.org |

| Excited-State Lifetime (τ₁) | Decay lifetime associated with the barrier-crossing component of photoisomerization in methanol. | 5.2 ps | rsc.orgrsc.org |

| Barrierless Isomerization Time (τ₂) | Rise time constants for the faster, barrierless component of photoisomerization in methanol. | 0.2 to 0.6 ps (wavelength dependent) | rsc.orgrsc.org |

| Photoisomerization Quantum Yield | The efficiency of converting the excited state to a photoisomer. | 3.6% | rsc.org |

| Potential Energy Surface (PES) | Theoretical model describing the energy of the molecule as a function of its geometry in the excited state. | Saddle-type, with a small barrier to torsion. | rsc.orgrsc.org |

Molecular Dynamics Simulations of Pinacyanol Iodide Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the influence of the solvent environment and intermolecular interactions on the behavior of pinacyanol iodide. These simulations provide a dynamic picture of how solvent molecules arrange around the dye and how the dye molecules interact with each other and with other species in solution.

The solvation of pinacyanol iodide is a critical factor influencing its spectroscopic and photophysical properties. MD simulations can model the explicit interactions between the dye cation and the surrounding solvent molecules, as well as the iodide counter-ion. nih.gov The arrangement of solvent molecules in the first solvation shell can affect the electronic structure of the dye and modulate its excited-state dynamics. For instance, the polarity of the solvent is known to influence the rates of photoisomerization in cyanine dyes. rsc.org While specific MD simulation data for pinacyanol iodide solvation is not extensively detailed in the provided search results, the general principles of solute-solvent interactions are well-established and applicable. capes.gov.bruba.ar The simulations typically involve placing the solute in a box of solvent molecules and calculating the forces between all atoms over time, thus revealing the equilibrium solvation structure and dynamics. researchgate.net

Pinacyanol iodide is known to form aggregates, particularly in aqueous solutions. researchgate.netsemanticscholar.org This self-association, or dimerization, significantly alters the absorption spectrum, leading to the appearance of new bands. MD simulations can be employed to study the geometry and stability of these dimers and higher-order aggregates. researchgate.net Such simulations can reveal the specific intermolecular interactions, such as van der Waals forces and electrostatic interactions, that drive the aggregation process. researchgate.net The calculated geometries can then be correlated with experimental observations, such as changes in the UV-Vis and circular dichroism (CD) spectra. researchgate.netuni-due.de

Furthermore, pinacyanol iodide can participate in dissimilar association with other molecules, including other dyes, polymers, and biomolecules. researchgate.netsemanticscholar.org MD simulations can be used to explore the binding of pinacyanol iodide to these substrates, providing insights into the structure of the resulting complexes and the nature of the binding interactions. uni-due.de This is particularly relevant for understanding its application as a probe in various chemical and biological systems.

The table below presents a summary of the types of intermolecular interactions involving pinacyanol iodide that can be studied using molecular dynamics simulations.

| Interaction Type | Description | Key Findings/Applications | Source |

| Solvation | Interaction of pinacyanol iodide with surrounding solvent molecules. | Solvent polarity affects excited-state dynamics and photoisomerization rates. The solvation shell structure can be modeled. | rsc.orgcapes.gov.br |

| Self-Association (Dimerization) | Aggregation of pinacyanol iodide molecules in solution, particularly in water. | Leads to the formation of H-aggregates with distinct spectral properties. Dimer geometry can be calculated. | researchgate.net |

| Dissimilar Association | Interaction with other molecules such as polymers (e.g., alginates) and cyclodextrins. | Forms host-guest complexes, leading to induced circular dichroism. Provides information on the structure of the host-guest complex. | uni-due.de |

| Ion-Pairing | Interaction between the pinacyanol cation and the iodide anion. | Can influence the dye's aggregation behavior and solubility. | researchgate.netsemanticscholar.org |

Pinacyanol Iodide As a Methodological Tool in Analytical Chemistry Research

Development of Spectrophotometric and Fluorometric Analytical Assays

The distinct spectral characteristics of pinacyanol iodide have been harnessed to create sensitive and selective assays for a range of analytes. These methods rely on the interaction of the dye with target molecules, leading to measurable changes in its absorption or fluorescence properties.

The foundational principle for using pinacyanol iodide in anion and cation analysis lies in its ability to form ion pairs or complexes with target ions, which alters the electronic structure and, consequently, the spectral properties of the dye. deanza.eduolabs.edu.in In spectrophotometry, the formation of these complexes can lead to a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, providing a basis for quantification. omlc.orgphotochemcad.com

For instance, the interaction of the cationic pinacyanol with specific anions can be detected through changes in its absorption spectrum. deanza.edu The general solubility rules indicate that while many iodide salts are soluble, certain cations can form precipitates, a principle that can be adapted for qualitative and quantitative analysis. deanza.edursc.org The formation of a precipitate with a specific cation in the presence of pinacyanol iodide can be monitored spectrophotometrically. olabs.edu.inncert.org.in

In fluorometric assays, the binding of pinacyanol iodide to an analyte can either enhance or quench its native fluorescence. omlc.org The fluorescence quantum yield of pinacyanol iodide is generally low; however, its interaction with certain molecules can modulate this property, allowing for sensitive detection. semanticscholar.orgomlc.org For example, the fluorescence decay time of pinacyanol iodide has been studied across a range of temperatures, providing fundamental data for its application in fluorescence-based assays. fishersci.nl

The detection of iodide ions, a component of pinacyanol iodide, can also be accomplished through specific chemical tests. For example, the oxidation of iodide to iodine by a strong oxidizing agent results in a characteristic purple color that can be observed in a non-polar solvent layer like hexane. deanza.edu This principle can be used to confirm the presence of the iodide anion.

The sensitivity of analytical methods using pinacyanol iodide can be significantly enhanced through various strategies. In spectrophotometry, the high molar extinction coefficient of pinacyanol iodide contributes to its sensitivity in detecting low concentrations of analytes. omlc.orgphotochemcad.com For example, in methanol (B129727), pinacyanol iodide exhibits a molar extinction coefficient of 128,000 cm⁻¹/M at approximately 604 nm. omlc.orgphotochemcad.com

Selectivity is achieved by tailoring the chemical environment to favor the interaction of pinacyanol iodide with a specific analyte. This can involve adjusting the solvent system, pH, or introducing masking agents to prevent interference from other species. semanticscholar.org The formation of specific aggregates, such as dimers or higher-order aggregates, in the presence of certain analytes can also lead to unique spectral shifts, enhancing selectivity. semanticscholar.org

In fluorometric methods, the sensitivity is often amplified due to the inherently low background signal in fluorescence measurements. Even small changes in the fluorescence of pinacyanol iodide upon binding to an analyte can be readily detected. omlc.org Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) have shown promise in increasing sensitivity. The conjugation of pinacyanol iodide with silver nanoparticles (AgNPs) has demonstrated potential for creating efficient nanoprobes for the detection of biomarkers like Aβ peptides, where the nanoparticles enhance the Raman signal. nih.gov

Principles of Detection and Quantification in Anion/Cation Analysis

Chromatographic and Electrophoretic Applications Research with Pinacyanol Iodide

Pinacyanol iodide has found utility in separation sciences, particularly in chromatography and electrophoresis, where it can be used as a derivatizing agent to improve the detection and separation of various compounds. researchgate.netnih.gov

Derivatization is a technique used to modify an analyte to enhance its detectability or improve its separation characteristics. nih.govnih.gov While direct research on pinacyanol iodide as a derivatization agent is specific, the principles of using dyes for this purpose are well-established. Derivatization can be particularly useful for analytes that lack a strong chromophore or fluorophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. nih.gov

The reaction of pinacyanol iodide with a target analyte would introduce the dye's strong chromophore, allowing for sensitive spectrophotometric or fluorometric detection after separation. This approach is analogous to the use of other derivatizing agents, such as those that introduce fluorescent tags to amino acids or other biomolecules before HPLC analysis.

Capillary electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques. lumexinstruments.comresearchgate.net The use of pinacyanol iodide in these methods can occur in several ways. As a derivatizing agent, it can improve the detection limits of analytes. nih.gov

In CE, the separation of analytes is based on their charge-to-size ratio in an electric field. ufmg.br The inherent positive charge of the pinacyanol cation could be utilized to influence the electrophoretic mobility of derivatized neutral or anionic compounds, enabling their separation and detection. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. lumexinstruments.comufmg.br

In HPLC, which separates compounds based on their partitioning between a stationary and a mobile phase, pinacyanol iodide-derivatized analytes could be detected with high sensitivity using a UV-Vis or fluorescence detector set to the absorption or emission wavelength of the dye. omlc.org While HPLC is a widely used and robust technique, CE can sometimes offer higher efficiency, though it may have higher detection limits and reproducibility challenges. researchgate.netnih.gov The choice between HPLC and CE would depend on the specific analytical problem, including the nature of the analyte and the matrix. lumexinstruments.comnih.gov

Pinacyanol Iodide as a Derivatization Agent in Separation Science

Research on Pinacyanol Iodide in Advanced Sensor Platforms

The unique optical properties of pinacyanol iodide make it a candidate for incorporation into advanced sensor platforms. researchgate.net These sensors can provide real-time monitoring of various chemical and biological species.

Research has explored the use of pinacyanol iodide in holographic sensors. researchgate.netharvard.edu In these systems, the dye is incorporated into a polymer matrix. The interaction of the dye with a target analyte induces a change in the holographic properties of the sensor, such as a shift in the diffracted wavelength, which can be visually detected or measured with a spectrometer. researchgate.net For instance, holographic sensors have been developed for the detection of metal ions like K⁺. researchgate.net

Pinacyanol iodide has also been investigated in the context of waveguide-based optical sensors. In these platforms, the dye can be doped into polymer waveguides to act as a wavelength-selective filter or as the sensing element itself. Changes in the absorption or fluorescence of the dye due to the presence of an analyte can be monitored by measuring the light propagating through the waveguide. The short fluorescence lifetime of pinacyanol iodide has been noted in these studies.

Furthermore, the conjugation of pinacyanol iodide with nanoparticles, as mentioned in the context of SERS, represents another avenue for advanced sensor development. nih.gov These nanoprobes can offer high sensitivity and selectivity for detecting specific biomolecules, with potential applications in medical diagnostics. nih.govresearchgate.net For example, a nanoprobe composed of pinacyanol iodide and silver nanoparticles has been proposed for the detection of biomarkers associated with Alzheimer's disease. nih.gov

Optical and Chemo-Sensor Design Principles Incorporating Pinacyanol Iodide

Pinacyanol iodide serves as a foundational component in the design of optical and chemosensors due to its distinct photophysical properties and its sensitivity to the molecular environment. researchgate.netsemanticscholar.org The design principles of sensors incorporating this cyanine (B1664457) dye are primarily centered on its behavior as a chromophore and fluorophore, whose spectral characteristics can be modulated by interactions with analytes or changes in physical parameters. researchgate.netresearchgate.net

A core principle in designing sensors with pinacyanol iodide lies in harnessing its aggregation-dependent optical properties. semanticscholar.org In solution, the dye can exist as monomers, dimers, or higher-order aggregates, each with a unique absorption spectrum. semanticscholar.org The equilibrium between these states is highly sensitive to factors such as solvent polarity, temperature, and the presence of other molecules, including surfactants or biological macromolecules. semanticscholar.orgacs.org This sensitivity allows for the creation of chemosensors where the binding of a target analyte induces a shift in the monomer-aggregate equilibrium, resulting in a visually detectable color change or a measurable shift in the absorption spectrum. researchgate.net For instance, the interaction with anionic polyelectrolytes or the formation of host-guest complexes can significantly alter its spectral properties, a phenomenon that can be exploited for quantitative analysis. semanticscholar.org

Furthermore, the quinoline (B57606) structure of pinacyanol contributes to high quantum yields, making it an effective component in fluorescent sensors. researchgate.net Although its fluorescence quantum yield in methanol is low, its ultrafast excited-state isomerization dynamics are a key characteristic. medchemexpress.com This process is sensitive to the viscosity of its environment, providing another mechanism for sensor design. A change in the local environment upon analyte binding can restrict or alter these dynamics, leading to a change in fluorescence intensity or lifetime. This principle is utilized in developing sophisticated sensors for applications ranging from pH and hydroxide (B78521) sensing to bioimaging. researchgate.net

The fundamental photophysical properties of pinacyanol iodide in methanol, which are critical for its application in sensor design, are summarized below.

Table 1: Photophysical Properties of Pinacyanol Iodide in Methanol

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λmax) | 603.5 nm | omlc.org, photochemcad.com |

| Molar Extinction Coefficient (ε) | 128,000 cm⁻¹/M at 603.5 nm | omlc.org, photochemcad.com |

| Fluorescence Emission Maximum | ~640 nm | omlc.org |

| Fluorescence Quantum Yield (ΦF) | 0.001 | omlc.org |

Surface-Enhanced Raman Scattering (SERS) Nanoprobes with Pinacyanol Iodide

Pinacyanol iodide has been effectively utilized in the development of nanoprobes for Surface-Enhanced Raman Scattering (SERS), a powerful analytical technique that provides significant enhancement of Raman signals from molecules adsorbed on nanostructured metal surfaces. clinmedjournals.org SERS nanoprobes are typically composed of a metallic nanoparticle core (e.g., gold or silver), a Raman reporter molecule (like pinacyanol iodide), and a targeting ligand for specific analyte recognition. rsc.org

The design of SERS nanoprobes using pinacyanol iodide leverages its strong interaction with plasmonic nanoparticles and its inherent Raman activity. Research has shown that conjugating pinacyanol iodide with silver nanoparticles (AgNPs) creates an efficient SERS nanoprobe. tandfonline.comnih.gov This conjugation leads to a chemical enhancement mechanism due to charge transfer between the metal surface and the adsorbed dye, significantly amplifying the Raman signal. tandfonline.com

A prominent application of these nanoprobes is in the field of biomedical diagnostics, particularly for the early detection of Alzheimer's disease biomarkers. nih.govresearchgate.net Studies have demonstrated that pinacyanol iodide has a strong binding affinity for amyloid-beta (Aβ) peptides and Tau protein, which are key pathological hallmarks of the disease. tandfonline.com When a pinacyanol iodide-AgNP nanoprobe binds to these target proteins, it provides a unique SERS spectral fingerprint, allowing for their sensitive and specific detection. nih.gov Molecular docking analyses have been employed to quantify the binding affinity and understand the interactions at a molecular level, confirming the suitability of pinacyanol iodide for this application. tandfonline.comnih.gov

Table 2: Research Findings on Pinacyanol Iodide-Based SERS Nanoprobes for Alzheimer's Disease Biomarkers

| Nanoprobe Composition | Target Analyte | Key Findings | Reference |

|---|---|---|---|

| Pinacyanol Iodide-AgNPs | Amyloid-beta (Aβ) peptides | The conjugated nanoprobe shows important features for binding with Aβ peptides, making it an efficient probe for Raman spectrometry-based detection. | tandfonline.com, nih.gov |

The use of the iodide counter-ion in pinacyanol iodide can also be advantageous. Iodide functionalization of plasmonic nanoparticle surfaces has been shown to displace contaminants and facilitate the adsorption of target analytes, potentially improving the sensitivity and reliability of the SERS sensor. nih.govfrontiersin.org This makes pinacyanol iodide an intrinsically well-suited component for robust SERS-based analytical methods.

Applications of Pinacyanol Iodide in in Vitro and Ex Vivo Biological Research Methodologies

Pinacyanol Iodide as a Fluorescent Probe in Cellular and Subcellular Research

As a fluorescent dye, pinacyanol iodide is employed to visualize and analyze cellular structures and processes. medchemexpress.com Its utility extends to staining biological specimens for microscopic investigation. ncats.ioresearchgate.net

Methodologies for Membrane Potential and Organelle Staining

Cationic dyes like pinacyanol iodide are known to be taken up by cells and can be used to stain mitochondria. thermofisher.com Some carbocyanine dyes are used as ratiometric indicators of mitochondrial membrane potential in cells and tissues. The uptake of certain fluorescent dyes by mitochondria is dependent on the membrane potential. thermofisher.comyeasenbio.com For instance, the dye JC-1 accumulates in healthy mitochondria, forming aggregates that emit red fluorescence, while in mitochondria with low potential, it remains as monomers in the cytoplasm and emits green fluorescence. yeasenbio.com Other dyes like rhodamine 123 are also readily sequestered by active mitochondria. thermofisher.com

While specific studies detailing pinacyanol iodide's direct and widespread use for quantifying mitochondrial membrane potential are less common compared to probes like JC-1 or rhodamine 123, its cationic nature suggests a potential for such applications. The principle relies on the negative charge of the inner mitochondrial membrane, which attracts positively charged molecules. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, would lead to a reduced accumulation of the cationic dye. thermofisher.combiotium.com

Pinacyanol has been used in an alcoholic solution for supravital staining, a method for staining living cells that have been removed from an organism. scribd.com It has been noted to stain mitochondria a deep blue color. slideshare.net

Research on Pinacyanol Iodide Localization and Dynamics within Cellular Compartments

The lipid solubility of pinacyanol iodide is a key factor in its mechanism for tracing and staining biological specimens. ncats.io This property allows it to penetrate cellular membranes and accumulate in various compartments. As a cationic dye, it can be actively sequestered by mitochondria. thermofisher.com Studies with other fluorescent probes have shown that the localization can be dynamic and dependent on cellular health. For example, some probes can migrate between the mitochondria and the nucleolus in response to changes in mitochondrial membrane potential. mdpi.com While detailed studies on the specific dynamics of pinacyanol iodide within cellular compartments are not extensively documented in the provided results, its fundamental properties as a cationic, lipid-soluble dye suggest it would localize to membrane-rich organelles like mitochondria and potentially the endoplasmic reticulum.

Investigations of Pinacyanol Iodide Interactions with Biomolecules

Pinacyanol iodide's interactions with key biological macromolecules have been a subject of spectroscopic studies. researchgate.netsemanticscholar.org These interactions are fundamental to its application as a biological stain and probe.

Binding Studies with Nucleic Acids (DNA/RNA) and Proteins

Pinacyanol iodide has been shown to bind to both DNA and RNA. This binding enables the visualization and tracking of these nucleic acids within living cells. The interaction of pinacyanol with nucleic acids is characterized by noticeable changes in the dye's absorption spectrum, including hypochromic effects and frequency shifts. researchgate.netsemanticscholar.org The binding mechanism is suggested to be external, with the nucleic acids serving as a template, rather than intercalation. researchgate.netsemanticscholar.org This interaction is not purely electrostatic. semanticscholar.org

The interaction of cyanine (B1664457) dyes, the class to which pinacyanol belongs, with proteins has also been investigated. For example, various polymethine dyes have been studied for their non-covalent interactions with human serum albumin (HSA). researchgate.net These interactions often lead to a red shift in the dye's absorption spectrum and an increase in fluorescence quantum yield. researchgate.net Molecular docking studies have also been employed to understand the interaction between pinacyanol iodide and proteins like Tau protein, revealing hydrophobic interactions and the formation of salt bridges that enhance stability. nih.gov

Mechanistic Research on Dye-Biomolecule Complex Formation

The formation of complexes between pinacyanol and biomolecules involves various intermolecular forces. In its interaction with nucleic acids, the binding is described as an "external stack" where the nucleic acid acts as a matrix. researchgate.netsemanticscholar.org This suggests an association along the groove of the DNA or RNA helix rather than slipping between the base pairs (intercalation). researchgate.netsemanticscholar.org

In the case of proteins, such as serum albumin, the binding is non-covalent. researchgate.net Hydrophobic interactions often play a significant role, with the dye molecule fitting into hydrophobic pockets within the protein structure. researchgate.net For pinacyanol iodide's interaction with Tau protein, specific hydrophobic interactions with amino acid residues like His268, Gln269, Asn279, Gln288, and Ser289 have been identified through molecular docking. nih.gov Furthermore, the formation of a salt bridge contributes to the stability of the pinacyanol iodide-Tau complex. nih.gov These studies indicate that a combination of electrostatic and hydrophobic forces governs the formation of dye-biomolecule complexes.

Advanced Microscopy and Imaging Techniques Employing Pinacyanol Iodide

Pinacyanol iodide's fluorescent properties make it suitable for various advanced microscopy techniques. It is used in fluorescence microscopy for visualizing cellular components. Its application in live-cell imaging has been noted, where it can label cellular structures.

The broader class of carbocyanine dyes, to which pinacyanol iodide belongs, are used in live-cell imaging for long-term fluorescent cell labeling and tracking. These dyes are lipophilic and integrate into cellular membranes. The development of nanoprobes, such as those for Surface-Enhanced Raman Spectroscopy (SERS), has also incorporated pinacyanol. For instance, pinacyanol iodide conjugated with silver nanoparticles has been proposed as a nanoprobe for the detection of Amyloid-beta peptides, which are biomarkers for Alzheimer's disease. nih.gov

The ultrafast excited-state isomerization of pinacyanol iodide is a notable property, although its direct application in a specific advanced microscopy technique was not detailed in the provided search results. medchemexpress.commedchemexpress.com

Confocal and Super-Resolution Microscopy Applications with Pinacyanol Iodide

The high molar extinction coefficient and stability of Pinacyanol iodide make it a candidate for imaging applications in molecular biology. medchemexpress.com Its primary roles in microscopy are centered on its properties as a fluorescent dye and its exceptionally rapid fluorescence decay kinetics.

One of the key applications of Pinacyanol iodide in the context of advanced microscopy is for the calibration and characterization of imaging systems, specifically for determining the Instrument Response Function (IRF) in confocal microscopy setups. The IRF represents the intrinsic temporal response of the measurement system, and its precise determination is crucial for accurate fluorescence lifetime imaging (FLIM). Pinacyanol iodide is particularly well-suited for this purpose due to its extremely short fluorescence decay time (as fast as 6 picoseconds in methanol) and its very broad emission spectrum, which starts at around 550 nm. This allows for the characterization of the IRF across a wide range of wavelengths.

As a cyanine dye, Pinacyanol iodide has the ability to bind to DNA and RNA, which enables the visualization of biomolecules within cells. chemimpex.commedchemexpress.com This binding often results in enhanced fluorescence, allowing for the imaging of cellular structures, particularly the nucleus and mitochondria where nucleic acids are abundant. medchemexpress.com

While cyanine dyes are a broad class of fluorophores used in various forms of super-resolution microscopy—such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy—specific, widely documented applications of Pinacyanol iodide itself in these techniques are not prevalent in current research literature. nih.govpromega.esnih.gov Super-resolution methods require fluorophores with specific photophysical characteristics, such as photoswitching capabilities, and while Pinacyanol iodide possesses fundamental fluorescence, its use as a primary probe in techniques like STORM or STED has not been extensively established. promega.esnih.gov

Table 1: Photophysical Properties of Pinacyanol Iodide Relevant to Microscopy

This table summarizes the key spectral and physical characteristics of Pinacyanol iodide.

| Property | Value/Description | Significance in Microscopy |

| Synonym(s) | 1,1'-Diethyl-2,2'-carbocyanine iodide, Quinaldine (B1664567) blue | Used interchangeably in research literature. chemimpex.commendelchemicals.com |

| Molecular Formula | C25H25IN2 | Defines the chemical identity of the compound. mendelchemicals.com |

| Appearance | Solid | Typically handled as a powder for creating solutions. chemimpex.com |

| Absorption Max (λmax) | ~614 nm | Dictates the optimal laser line for excitation. nih.gov |

| Emission Spectrum | Broad, starting at ~550 nm | Allows for detection across a wide range of the visible spectrum. |

| Fluorescence Lifetime | Very short (e.g., 6 ps in methanol) | Makes it an ideal standard for IRF measurements in time-resolved fluorescence microscopy. |

| Binding Target | DNA and RNA | Enables staining and visualization of nucleic acid-rich organelles like the nucleus. chemimpex.commedchemexpress.com |

Table 2: Research Application of Pinacyanol Iodide in Confocal Microscopy

This table details the specific methodology for using Pinacyanol iodide to determine the Instrument Response Function (IRF).

| Application | Methodology | Rationale |

| Instrument Response Function (IRF) Determination | A solution of Pinacyanol iodide is placed on a microscope slide and imaged with the confocal system. The recorded fluorescence decay profile represents the IRF of the system. | The dye's fluorescence decay is significantly faster than the response time of most detector systems. Therefore, its measured decay profile effectively represents the instrument's own temporal response to a pulse of light. |

Flow Cytometry and High-Throughput Screening Methodologies

The applications of Pinacyanol iodide extend to high-throughput analytical techniques that rely on fluorescence detection to characterize large cell populations.

Flow Cytometry

Pinacyanol iodide is utilized in flow cytometry, a technique that measures the physical and chemical characteristics of cells as they pass one by one through a laser beam. chemimpex.commendelchemicals.com Its function in this context is primarily as a nucleic acid stain. Similar to other membrane-impermeant DNA-binding dyes like Propidium Iodide, Pinacyanol iodide can be used to assess cell viability. biocompare.comtoray-research.co.jp Live cells with intact membranes exclude the dye, whereas dead or dying cells with compromised membranes allow the dye to enter and intercalate with their DNA, resulting in a strong fluorescent signal. biocompare.com This allows for the clear distinction and quantification of live versus dead cell populations in a sample.

Furthermore, because the fluorescence intensity of such dyes is stoichiometric and directly proportional to the amount of DNA, Pinacyanol iodide can potentially be used for cell cycle analysis. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase and will therefore exhibit approximately double the fluorescence intensity, enabling the quantification of cells in different cycle stages. toray-research.co.jp

High-Throughput Screening (HTS)

High-throughput screening (HTS) involves the automated testing of large numbers of chemical compounds for their effect on a specific biological target. bmglabtech.com Many HTS assays rely on fluorescence-based readouts to quickly assess parameters like cell viability, cytotoxicity, or the inhibition of a specific cellular process. nih.govresearchgate.net

While specific HTS campaigns prominently featuring Pinacyanol iodide are not widely detailed, its properties make it a suitable tool for such applications. bmglabtech.com For instance, in large-scale drug discovery screens, Pinacyanol iodide could be used as a terminal stain in cytotoxicity assays. nih.gov After cells are treated with a library of compounds, the addition of Pinacyanol iodide would fluorescently label and identify the dead cells, allowing for rapid, automated quantification of a compound's cytotoxic effect using plate readers or automated microscopy. Its use would be analogous to other viability dyes used in HTS to identify hits that induce cell death. baseclick.eu

Table 3: Applications of Pinacyanol Iodide in Cell-Based Assays

This table outlines the principles and research uses of Pinacyanol iodide in flow cytometry and its potential in high-throughput screening.

| Technique | Application | Principle of Operation |

| Flow Cytometry | Cell Viability Analysis | The dye is excluded by live cells with intact membranes but penetrates dead cells, intercalating with DNA to produce a strong fluorescent signal upon laser excitation. biocompare.com |

| Cell Cycle Analysis | The fluorescence intensity is proportional to DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. toray-research.co.jp | |

| High-Throughput Screening (HTS) | Cytotoxicity Screening | Used as a terminal stain to fluorescently label dead cells in multi-well plates, enabling the rapid identification of cytotoxic compounds from large chemical libraries. bmglabtech.com |

Pinacyanol Iodide in Materials Science and Photonic Research

Development of Dye-Sensitized Systems Utilizing Pinacyanol Iodide

Pinacyanol iodide is a key component in the advancement of dye-sensitized systems, particularly in the realm of solar energy conversion.

Dye-sensitized solar cells (DSSCs), also known as Grätzel cells, offer a promising alternative to conventional silicon-based photovoltaic devices due to their low manufacturing cost and use of environmentally friendly materials. gamry.com The fundamental principle of a DSSC involves a dye, such as pinacyanol iodide, adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2) or tin dioxide (SnO2). gamry.comthaiscience.info

The process begins when light is absorbed by the dye molecule, causing it to enter an excited state. gamry.com This excited dye then injects an electron into the conduction band of the semiconductor. gamry.comresearchgate.net The oxidized dye is subsequently regenerated by a redox electrolyte, commonly an iodide/triiodide couple, which in turn is regenerated at the counter electrode, completing the circuit. gamry.comthaiscience.info The use of nanostructured semiconductor materials provides a large surface area for dye adsorption, enhancing the light-harvesting efficiency of the cell. thaiscience.inforesearchgate.net

Pinacyanol iodide's role as a sensitizer (B1316253) is crucial for absorbing light in the visible spectrum and initiating the charge separation process. instras.comacs.org Research has shown that the efficiency of DSSCs is maintained even at low light levels, a distinct advantage of these systems. thaiscience.info However, challenges such as the temperature sensitivity of the liquid electrolyte are areas of ongoing research to improve cell stability and performance. gamry.com

Detailed studies on pinacyanol iodide-sensitized nanostructures, particularly on SnO2, have provided insights into the charge injection and electron transfer dynamics. When pinacyanol iodide is adsorbed onto SnO2 nanocrystallites, it forms H-type aggregates. instras.comacs.org

Time-resolved transient absorption spectroscopy has revealed that both the singlet and triplet excited states of these pinacyanol aggregates participate in the charge injection process into the SnO2 conduction band. instras.comacs.org The heterogeneous electron-transfer rate constants are remarkably fast, with values greater than 5 × 10¹⁰ s⁻¹ for the singlet state and 7 × 10⁹ s⁻¹ for the triplet state. instras.comacs.org This efficient charge injection is a key factor in the photocurrent generation observed in dye-modified SnO2 electrodes. instras.comacs.org

| State | Electron-Transfer Rate Constant (s⁻¹) |

| Singlet Excited State | >5 × 10¹⁰ |

| Triplet Excited State | 7 × 10⁹ |

Table: Heterogeneous electron-transfer rate constants for pinacyanol iodide aggregates on SnO2. instras.comacs.org

Principles of Pinacyanol Iodide in Dye-Sensitized Solar Cells (DSSCs) Research

Pinacyanol Iodide in Optical and Photonic Materials Research

The distinct optical properties of pinacyanol iodide make it a valuable compound for research in optical and photonic materials.

Pinacyanol iodide can be incorporated into transparent polymeric matrices, such as polyvinyl alcohol (PVA), to create materials with tailored optical properties. nih.govmdpi.com When these polymer films are stretched, they can exhibit linear birefringence and dichroism. nih.govmdpi.com This induced anisotropy makes them suitable for applications in optical components like polarizers and optical compensators used in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). mdpi.com The ability to control the optical properties of the polymer film through the inclusion of dyes like pinacyanol iodide opens up possibilities for developing advanced optical devices. nih.gov

The field of non-linear optics (NLO) explores how intense light, such as that from a laser, interacts with materials to produce new optical effects. ictp-saifr.orgupc.edu Organic dyes, including cyanine (B1664457) dyes like pinacyanol iodide, are of interest for their potential in NLO applications and as active media in dye lasers. researchgate.net Research has investigated the isomerization of pinacyanol, a process that can be influenced by laser pulses and is dependent on the viscosity of the solvent. mdpi.com This photoisomerization is a key process in understanding the photophysics of these dyes after excitation. mdpi.com While direct research on pinacyanol iodide in laser media is a specialized area, the broader study of cyanine dyes in such applications points to its potential. researchgate.net The development of new dye mixtures and materials with enhanced NLO properties is an active area of research, with the goal of creating tunable lasers and other photonic devices. researchgate.netanl.gov

Incorporation into Polymeric Matrices for Advanced Optical Applications

Supramolecular Assemblies and Nanocomposites Involving Pinacyanol Iodide

Pinacyanol iodide is known to form supramolecular assemblies, such as J- and H-aggregates, in solution. researchgate.net These aggregates, held together by non-covalent interactions like π-π stacking and hydrophobic interactions, exhibit distinct spectroscopic properties compared to the monomeric dye. researchgate.net The formation of these ordered structures is a subject of significant research due to their potential applications in various scientific fields, including materials science. researchgate.netsemanticscholar.org

The study of pinacyanol acetate-based supramolecular polymers has shown that these dye molecules can form polyaminated supramolecular fibers in water. semanticscholar.orgresearchgate.net These self-assembled nanostructures are of interest for creating novel nanomaterials. ub.edu Furthermore, pinacyanol iodide has been mentioned in the context of nanocomposites, where nanoparticles are embedded in a host material. researchgate.net The interaction of pinacyanol with nanoparticles and other molecules in these composites can lead to new functionalities and applications, for instance, in the development of nanobiosensors. google.com The controlled self-assembly of pinacyanol iodide into well-defined nanostructures within composites is a promising avenue for designing advanced materials with specific optical and electronic properties. researchgate.netacs.org

Formation of Pinacyanol Iodide-Based Supramolecular Polymers and Fibers

Pinacyanol, a member of the carbocyanine dye family, exhibits a strong tendency to self-assemble in solution, leading to the formation of various supramolecular structures. rsc.org This process is primarily driven by non-covalent interactions, such as π-π stacking and hydrophobic effects, between the planar aromatic rings of the dye molecules. The resulting aggregates can take on different morphologies, including one-dimensional fibers and more complex architectures, depending on factors like concentration, solvent, and the presence of counterions. rsc.orgsemanticscholar.org

The aggregation of pinacyanol often leads to the formation of two distinct types of spectral signatures: H-aggregates and J-aggregates. rsc.org H-aggregates (hypsochromic) display a blue-shift in their absorption spectrum compared to the monomer, which is attributed to a face-to-face (sandwich-like) stacking of the dye molecules. rsc.orgresearchgate.net In contrast, J-aggregates (bathochromic) show a red-shifted, sharp, and intense absorption band, known as the J-band, resulting from a head-to-tail arrangement of the molecules. rsc.org

Research on pinacyanol chloride, a closely related salt, in aqueous solutions has provided significant insight into the formation of these supramolecular structures. At high concentrations (e.g., 0.7 mM), pinacyanol chloride initially forms H-aggregates with a tubular architecture, approximately 6.5 nm in outer diameter, where the dye molecules are arranged with their long axes parallel to the tube axis. researchgate.net Over time, these less stable H-aggregates can transform into more stable J-aggregates. researchgate.net These J-aggregates manifest as long, several-micrometer fibrils with a width of about 9 nm. researchgate.net Cryo-transmission electron microscopy (cryo-TEM) has revealed these fibrils to be composed of stacked pairs of ribbons with a distinct dumbbell-shaped cross-section. researchgate.net The kinetics of J-aggregate formation are sensitive to dye concentration and can be accelerated by applying shear stress. researchgate.net

Furthermore, studies on pinacyanol acetate (B1210297) have demonstrated its ability to form chromic liquid crystalline phases, which can act as templates for creating mesoporous silica (B1680970) nanofibers through a sol-gel reaction. semanticscholar.org Molecular dynamics simulations have supported these experimental findings, showing that pinacyanol molecules in water can assemble into polyaminated supramolecular fibers. semanticscholar.orgresearchgate.net

Table 1: Characteristics of Pinacyanol-Based Supramolecular Aggregates

| Aggregate Type | Molecular Arrangement | Spectral Shift | Morphology | Typical Dimensions |

|---|---|---|---|---|

| H-Aggregates | Face-to-face stacking | Blue-shift (Hypsochromic) | Tubular | Outer Diameter: ~6.5 nm; Wall Thickness: ~2.5 nm researchgate.net |

| J-Aggregates | Head-to-tail stacking | Red-shift (Bathochromic) | Fibrils, Ribbons | Width: ~9 nm; Length: Several micrometers researchgate.net |

Integration of Pinacyanol Iodide with Nanomaterials for Enhanced Functionality

The unique optical and self-assembly properties of pinacyanol iodide make it a prime candidate for integration with various nanomaterials. This combination creates hybrid materials with synergistic or enhanced functionalities, finding applications in photonics, sensing, and optoelectronics.

Integration with Carbon Nanotubes (CNTs) Carbon nanotubes possess exceptional electrical and optical properties, making them excellent partners for organic dyes like pinacyanol iodide. tuball.com The large surface area of CNTs facilitates interaction with dye molecules. tuball.com While specific studies detailing the integration of pinacyanol iodide with CNTs are emerging, related cyanine dyes have been used for fluorescence imaging of carbon nanotubes. The encapsulation of iodide ions within CNTs has been shown to be stable, suggesting a potential for creating novel functional materials by combining the properties of the pinacyanol cation and the iodide-filled nanotube. nanomedicinelab.com Such hybrids could be explored for applications in light-harvesting systems, where the CNT acts as a scaffold and an efficient charge transporter. nanomedicinelab.com

Integration with Graphene and Graphene Oxide Graphene and its derivative, graphene oxide (GO), are two-dimensional materials with remarkable electronic and optical characteristics. nih.gov The integration of organic dyes with graphene has been a significant area of research for developing advanced photoelectric devices. researchgate.net Multilayered structures of GO and chromophores can be fabricated using techniques like the Langmuir-Schaefer method. researchgate.net Reduced graphene oxide (rGO) has been combined with various dyes to create photocatalysts for hydrogen evolution, where rGO enhances charge separation and transport, thereby boosting catalytic efficiency. researchgate.net Composites of pinacyanol iodide and graphene could harness the dye's light-absorbing capabilities and graphene's superior conductivity for applications in dye-sensitized solar cells (DSSCs) and photodetectors. rsc.orggoogle.com

Integration with Metal Nanoparticles The interaction of pinacyanol iodide with plasmonic metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), can dramatically alter its photophysical properties. The surface plasmon resonance of these nanoparticles can lead to significant enhancements in the absorption and emission of nearby dye molecules. core.ac.uk

Gold Nanoparticles (AuNPs): Composites of dyes and AuNPs have been investigated for applications in controlling spontaneous emission and energy transfer. kcl.ac.uk Placing emitters like pinacyanol within a gold nanorod-based hyperbolic metamaterial can lead to a broadband, 30-fold reduction in the emitter's lifetime, indicating a massive enhancement of the spontaneous emission rate. kcl.ac.uk This strong coupling is crucial for developing fast light sources and enhanced sensors. kcl.ac.uk AuNPs can be synthesized into composites with various oxides, and their plasmonic properties are tunable depending on the surrounding medium, offering a versatile platform for integration with dyes like pinacyanol iodide. core.ac.uk

Silver Nanoparticles (AgNPs): AgNPs are also known for their strong plasmonic effects. researchgate.net Composites of AgNPs with conductive polymers like PEDOT:PSS have been developed for use as transparent anodes in electronic devices. mdpi.com The integration of pinacyanol iodide with AgNPs could be utilized in holographic sensors, where the dye's spectral response to analytes could be amplified by the plasmonic field of the nanoparticles. harvard.edu Furthermore, AgNP composites have been used in water purification and as antimicrobial agents, and the addition of a photosensitive dye could lead to light-activated functionalities. uobaghdad.edu.iq

Table 2: Integration of Pinacyanol Iodide with Nanomaterials

| Nanomaterial | Method of Integration | Potential Enhanced Functionality | Potential Application |

|---|---|---|---|